molecular formula C6H13BrOS2 B14504786 [2-(Ethylsulfanyl)-2-oxoethyl](dimethyl)sulfanium bromide CAS No. 63883-22-7

[2-(Ethylsulfanyl)-2-oxoethyl](dimethyl)sulfanium bromide

Cat. No.: B14504786
CAS No.: 63883-22-7
M. Wt: 245.2 g/mol
InChI Key: CSORPFBUGBDQJJ-UHFFFAOYSA-M
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Description

2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is an organic compound that contains sulfur and bromine atoms It is a sulfonium salt, which means it has a positively charged sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent in the presence of a bromide source. One common method is to react dimethyl sulfide with 2-bromoethyl ethyl sulfide under controlled conditions to yield the desired sulfonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different sulfonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide, cyanide, or thiolate ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is used as a reagent in organic synthesis. It can act as a methylating agent or participate in the formation of carbon-sulfur bonds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells.

Medicine

In medicine, 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is investigated for its potential therapeutic applications, including its use as an antimicrobial agent or in drug delivery systems.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide involves its interaction with molecular targets such as enzymes or receptors. The positively charged sulfur atom can form strong interactions with negatively charged sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of a sulfonium group.

    Dimethyl sulfide: A simpler sulfur-containing compound without the sulfonium group.

    Sulfonium salts: Other sulfonium salts with different alkyl or aryl groups.

Uniqueness

2-(Ethylsulfanyl)-2-oxoethylsulfanium bromide is unique due to its specific structure, which combines an ethylsulfanyl group with a dimethylsulfonium moiety

Properties

CAS No.

63883-22-7

Molecular Formula

C6H13BrOS2

Molecular Weight

245.2 g/mol

IUPAC Name

(2-ethylsulfanyl-2-oxoethyl)-dimethylsulfanium;bromide

InChI

InChI=1S/C6H13OS2.BrH/c1-4-8-6(7)5-9(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

CSORPFBUGBDQJJ-UHFFFAOYSA-M

Canonical SMILES

CCSC(=O)C[S+](C)C.[Br-]

Origin of Product

United States

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